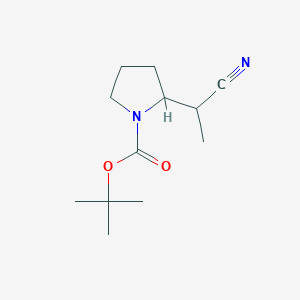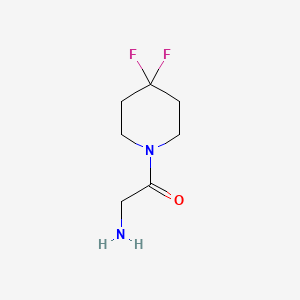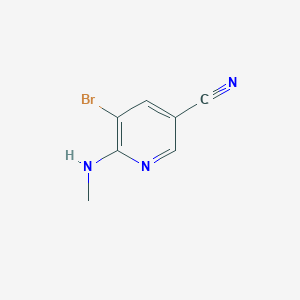
H-Ala-Ala-Ala-Pna HCl
Overview
Description
H-Ala-Ala-Ala-Pna HCl, also known as H-Ala-Ala-Ala-pNA hydrochloride, is a synthetic peptide derivative. It is a chromogenic substrate used primarily in biochemical and molecular biology research. This compound is particularly known for its role in enzyme assays, where it serves as a substrate for enzymes such as porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase .
Mechanism of Action
Target of Action
H-Ala-Ala-Ala-Pna HCl, also known as AAA-pNA, is a chromogenic substrate primarily for two enzymes: porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase . These enzymes are the primary targets of this compound.
Mode of Action
The interaction of this compound with its targets involves the cleavage of the peptide bond in the substrate by the enzyme. This cleavage results in the release of para-nitroaniline (pNA), a chromophore that absorbs light at 405 nm, leading to a color change . This colorimetric response can be amplified with reactive dyes .
Biochemical Pathways
The biochemical pathway affected by this compound involves the enzymatic cleavage of peptide bonds. Specifically, the enzymes porcine pancreatic elastase and astacin cleave the peptide bond in the this compound substrate, leading to the release of pNA . The downstream effect of this pathway is the generation of a colorimetric signal, which can be used to measure the activity of these enzymes .
Result of Action
The result of the action of this compound is the generation of a colorimetric signal. This signal is produced when the enzymes porcine pancreatic elastase and astacin cleave the peptide bond in the this compound substrate, releasing pNA . This colorimetric signal can be used to measure the activity of these enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the enzymes that this compound targets . Additionally, the presence of other molecules can potentially interfere with the colorimetric signal generated by the action of this compound
Biochemical Analysis
Biochemical Properties
H-Ala-Ala-Ala-Pna HCl plays a crucial role in biochemical reactions as a substrate for specific enzymes. It is known to interact with enzymes such as porcine pancreatic elastase and astacin, a crayfish zinc-endopeptidase . When these enzymes cleave the peptide bond in this compound, they release p-nitroaniline, which produces a yellow color that can be quantitatively measured. This interaction allows researchers to study the kinetics and specificity of these enzymes in detail.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its efficacy in enzymatic assays. Long-term studies have shown that the stability of this compound is crucial for obtaining consistent and reliable results in both in vitro and in vivo experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Ala-Pna HCl involves the sequential coupling of alanine residues followed by the attachment of a p-nitroaniline (pNA) group. The process typically starts with the protection of the amino group of alanine, followed by the formation of peptide bonds through standard peptide synthesis techniques. The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Ala-Pna HCl undergoes several types of chemical reactions, including:
Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
H-Ala-Ala-Ala-Pna HCl has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ala-Pro-pNA HCl: Another chromogenic substrate used for different proteolytic enzymes.
Suc-Ala-Ala-Ala-pNA: A substrate used in similar enzyme assays but with a different protecting group.
Uniqueness
H-Ala-Ala-Ala-Pna HCl is unique due to its specific sequence of three alanine residues, which makes it a suitable substrate for a particular set of enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-amino-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5.ClH/c1-8(16)13(21)17-9(2)14(22)18-10(3)15(23)19-11-4-6-12(7-5-11)20(24)25;/h4-10H,16H2,1-3H3,(H,17,21)(H,18,22)(H,19,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTGUWFACBETID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669547 | |
| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50450-80-1 | |
| Record name | Alanylalanyl-N-(4-nitrophenyl)alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


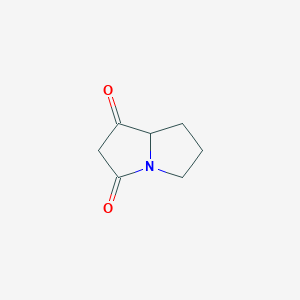
![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)

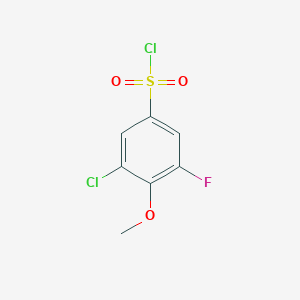
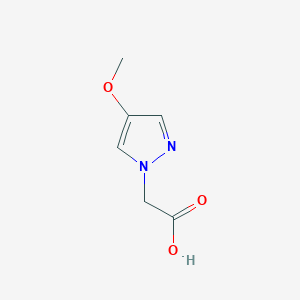
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
